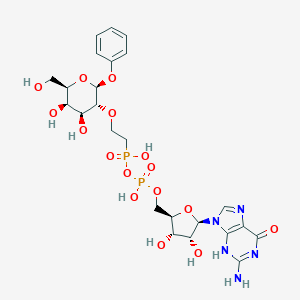
1-Ethyl-1-methylpyrrolidinium hexafluorophosphate
Vue d'ensemble
Description
1-Ethyl-1-methylpyrrolidinium hexafluorophosphate is an ionic liquid with the chemical formula C7H16F6NP. It is known for its high thermal stability and low volatility, making it a valuable compound in various scientific and industrial applications .
Mécanisme D'action
Target of Action
1-Ethyl-1-methylpyrrolidinium hexafluorophosphate is a type of ionic liquid . Its primary targets are the electrolytes in lithium-ion batteries . It interacts with these electrolytes to enhance the performance and safety of the batteries .
Mode of Action
This compound interacts with its targets by acting as an additive in the liquid electrolyte of lithium-ion batteries . It can significantly suppress the flammability of the electrolyte and improve the thermal stability of the battery .
Biochemical Pathways
It is known that the compound plays a crucial role in the charge-discharge cycle of lithium-ion batteries .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this context, it refers to the compound’s behavior within the battery system. The compound is stable under high temperatures , which suggests it has good thermal stability.
Result of Action
The addition of this compound to the electrolyte of a lithium-ion battery can significantly suppress the flammability of the electrolyte and improve the thermal stability of the battery . This results in a safer and more efficient battery.
Action Environment
The action of this compound is influenced by environmental factors such as temperature. The compound is stable under high temperatures , which is crucial for its role in lithium-ion batteries, as these often operate under high-temperature conditions. The anion decomposes slowly in the presence of water , suggesting that the compound’s efficacy and stability might be compromised in humid conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethyl-1-methylpyrrolidinium hexafluorophosphate can be synthesized through a quaternization reaction. This involves the reaction of 1-methylpyrrolidine with ethyl halides, followed by anion exchange with hexafluorophosphate salts .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale quaternization reactions under controlled conditions to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-1-methylpyrrolidinium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the hexafluorophosphate anion.
Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, metal salts, and other ionic liquids. Reactions are typically carried out under mild to moderate conditions to preserve the integrity of the ionic liquid .
Major Products Formed
The major products formed from reactions involving this compound include substituted pyrrolidinium salts and metal complexes .
Applications De Recherche Scientifique
1-Ethyl-1-methylpyrrolidinium hexafluorophosphate has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium hexafluorophosphate
- 1-Ethyl-3-methylimidazolium hexafluorophosphate
- 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide
Uniqueness
1-Ethyl-1-methylpyrrolidinium hexafluorophosphate is unique due to its specific combination of thermal stability, low volatility, and ionic conductivity. These properties make it particularly suitable for applications in high-temperature environments and as an electrolyte in energy storage devices .
Propriétés
IUPAC Name |
1-ethyl-1-methylpyrrolidin-1-ium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N.F6P/c1-3-8(2)6-4-5-7-8;1-7(2,3,4,5)6/h3-7H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYWUTMEDIHQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1)C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16F6NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047877 | |
| Record name | 1-Ethyl-1-methylpyrrolidinium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121057-90-7 | |
| Record name | N-Ethyl-N-methylpyrrolidinium hexafluorophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121057907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-1-methylpyrrolidinium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-1-methylpyrrolidinium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYL-N-METHYLPYRROLIDINIUM HEXAFLUOROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QI2ZY75YI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Ethyl-1-methylpyrrolidinium hexafluorophosphate interact with crown ethers like 18-crown-6 and dibenzo-18-crown-6? What techniques were used to study this interaction?
A: this compound ([EMPyrr] PF6), acting as a guest molecule, forms inclusion complexes with macrocyclic crown ethers like 18-crown-6 (18C6) and dibenzo-18-crown-6 (DB18C6) in acetonitrile. [] This interaction primarily occurs through the complexation of the cationic [EMPyrr]+ moiety with the cavity of the crown ether. The stability of the complex is influenced by the structure of the crown ether, with 18C6 forming a more stable complex than DB18C6.
- Conductometry: Measuring the change in electrical conductivity of the solution upon complex formation at different temperatures. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Analyzing the changes in chemical shifts and peak patterns to confirm complexation and gather information about the interaction sites. []
- Mass Spectrometry: Identifying the presence and stoichiometry of the formed complexes in the gas phase. []
- Fourier Transform Infrared (FTIR) Spectroscopy: Characterizing changes in vibrational frequencies, indicating the formation of new bonds and interactions in the solid complex. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)







![[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B53495.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B53500.png)


